
4,5-Bis(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione is a synthetic compound known for its potent inhibitory effects on the epidermal growth factor receptor (EGFR) signal transduction pathway.
Preparation Methods
The synthesis of 4,5-Bis(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione involves several steps. The primary synthetic route includes the reaction of phthalic anhydride with 4-fluoroaniline under specific conditions to form the desired product. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction mixture is heated to a specific temperature to facilitate the formation of the compound .
In industrial settings, the production of this compound may involve more scalable methods, including continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
4,5-Bis(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4,5-Bis(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the mechanisms of EGFR inhibition and for developing new inhibitors with improved efficacy.
Biology: The compound is employed in cellular studies to investigate the role of EGFR in cell proliferation and apoptosis.
Medicine: Its primary application is in cancer research, where it is tested for its antitumor activity in various cancer cell lines and animal models.
Industry: The compound is used in the development of targeted cancer therapies and as a reference standard in pharmaceutical research
Mechanism of Action
The mechanism of action of 4,5-Bis(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione involves the selective inhibition of the EGFR tyrosine protein kinase. By binding to the ATP-binding site of the EGFR, the compound prevents the phosphorylation of tyrosine residues on the receptor, thereby blocking downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells .
Comparison with Similar Compounds
4,5-Bis(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione is unique in its high selectivity for EGFR tyrosine protein kinase compared to other similar compounds. Some related compounds include:
4,5-Dianilino-phthalimide: This compound is less selective and has a broader range of targets.
4-(4-Hydroxyanilino)-5-anilino-phthalimide: A metabolite of 4,5-Dianilino-phthalimide, it has different biological activity and selectivity profiles.
4,5-Bis(4-chloroanilino)-1H-isoindole-1,3(2H)-dione: This compound has similar inhibitory effects but differs in its halogen substitution, affecting its potency and selectivity
Properties
CAS No. |
378223-57-5 |
|---|---|
Molecular Formula |
C20H13F2N3O2 |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
4,5-bis(4-fluoroanilino)isoindole-1,3-dione |
InChI |
InChI=1S/C20H13F2N3O2/c21-11-1-5-13(6-2-11)23-16-10-9-15-17(20(27)25-19(15)26)18(16)24-14-7-3-12(22)4-8-14/h1-10,23-24H,(H,25,26,27) |
InChI Key |
XUDZXWKBCWLZRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C3=C(C=C2)C(=O)NC3=O)NC4=CC=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



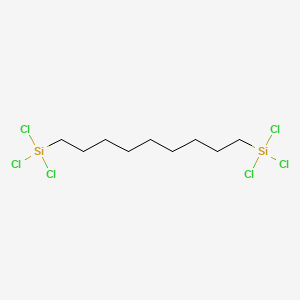
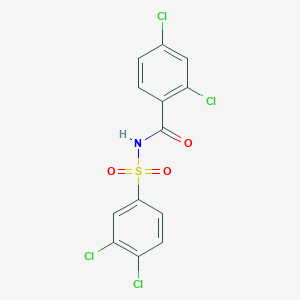
![N-(4-Acetylphenyl)-4-[(E)-benzylideneamino]benzene-1-sulfonamide](/img/structure/B14250996.png)
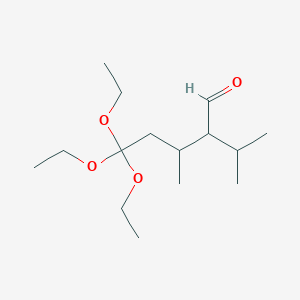
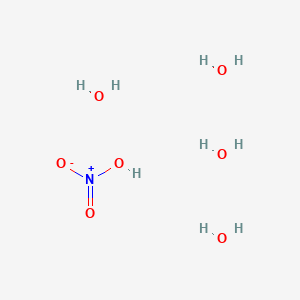

![N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-(trifluoromethoxy)aniline](/img/structure/B14251031.png)
![2-{[2-(Ethenyloxy)ethyl]amino}cyclohexa-2,5-diene-1,4-dione](/img/structure/B14251032.png)
![(1r,3r,4r)-3-Benzoyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14251039.png)
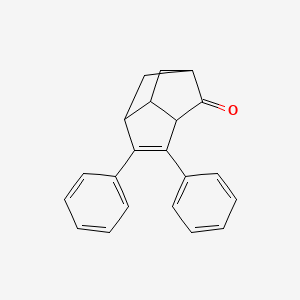
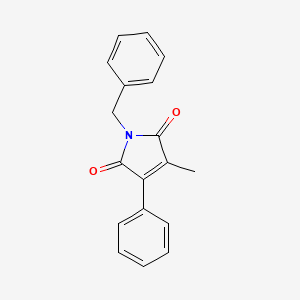
![(4S,5R)-4,5-dihydroxy-4-[(1R)-1-hydroxyethyl]cyclopent-2-en-1-one](/img/structure/B14251072.png)
![9H-Indeno[2,1-d]pyrimidin-9-one, 2-phenyl-](/img/structure/B14251076.png)
